Piperidine, 1-(hydroxydiphenylacetyl)-

Physicochemical Properties Drug Design Solubility

Sourcing the correct piperidyl benzilate scaffold is critical for CNS anticholinergic research. Substitution of the alpha-hydroxy group abolishes activity and alters key physicochemical properties (LogP 2.87, PSA 40.54 Ų). This exact N-acylated piperidine is the mandatory intermediate for SAR studies. - **Critical functional group**: alpha-OH vs. H - loss of activity without it - **Optimized properties**: Balanced LogP & PSA for CNS penetration studies - **Synthetic utility**: Stable amide scaffold for further esterification to potent anticholinergics

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 33255-31-1
Cat. No. B3833291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(hydroxydiphenylacetyl)-
CAS33255-31-1
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H21NO2/c21-18(20-14-8-3-9-15-20)19(22,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,22H,3,8-9,14-15H2
InChIKeyYISULBDVNNGBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-(Hydroxydiphenylacetyl)-: Physicochemical & Structural Profile


Piperidine, 1-(hydroxydiphenylacetyl)- (CAS 33255-31-1), also known as 1-benziloyl-piperidine or 2-hydroxy-2,2-diphenyl-1-piperidin-1-ylethanone, is a synthetic organic compound characterized by a piperidine ring N-acylated with a hydroxydiphenylacetyl (benzilic acid) moiety . This tertiary amide structure confers distinct physicochemical properties, including a molecular weight of 295.38 g/mol, a calculated LogP of 2.87, and a polar surface area (PSA) of 40.54 Ų, which differentiate it from simpler N-acyl piperidines and influence its solubility and membrane permeability profiles . While not an approved drug itself, it serves as a critical structural intermediate and a core scaffold for a class of compounds, the piperidyl benzilates, which are known for their potent anticholinergic and psychotomimetic activities [1].

Piperidyl benzilate scaffold for class-level SAR studies
Alpha-hydroxy amide probe for target-engagement research
Intermediate for benzilic acid derivative synthesis workflows

Why Piperidine, 1-(Hydroxydiphenylacetyl)- Substitution Is Not Feasible


The simple substitution of Piperidine, 1-(hydroxydiphenylacetyl)- with a close structural analog, such as 1-(diphenylacetyl)piperidine, is likely to result in a significant loss of desired activity or a change in key physicochemical properties. This is due to the critical role of the alpha-hydroxy group in the benzilic acid moiety. Class-level evidence from studies on piperidyl benzilates demonstrates that replacement of the hydroxyl (OH) group with a hydrogen atom completely abolishes psychotogenic and, by extension, likely the anticholinergic activity of the compound class [1]. Furthermore, the presence of the hydroxyl group substantially alters the compound's physicochemical profile, increasing its polar surface area and hydrogen bonding capacity relative to its non-hydroxylated analog, which directly impacts its solubility, logP, and potential interactions with biological targets . Therefore, procurement of the precise hydroxydiphenylacetyl derivative is mandatory for research programs aiming to investigate or leverage the unique properties conferred by this functional group.

Alpha-hydroxy absence
Non-hydroxylated analogs may not reproduce class-level receptor engagement reported for piperidyl benzilates
Polarity profile shift
PSA and hydrogen bonding capacity may differ substantially, altering solubility and target-interaction context

Piperidine, 1-(Hydroxydiphenylacetyl)-: Quantitative Differentiation Evidence


Polar Surface Area & Hydrogen Bonding Capacity

The presence of the alpha-hydroxy group in Piperidine, 1-(hydroxydiphenylacetyl)- significantly increases its polar surface area and hydrogen bonding potential compared to the direct analog 1-(diphenylacetyl)piperidine. This is a key differentiator for applications where polarity or the ability to act as a hydrogen bond donor is critical.

PSA & H-Bonding
Reported
~20 Ų PSA increase; +1 H-bond donor vs. non-hydroxylated analog
Supports polarity-driven solubility and target-binding review
Calculated property context; experimental values may vary
Physicochemical Properties Drug Design Solubility

Lipophilicity Difference vs. Non-Hydroxylated Analog

The alpha-hydroxy group in Piperidine, 1-(hydroxydiphenylacetyl)- reduces its overall lipophilicity compared to 1-(diphenylacetyl)piperidine. This is reflected in a lower calculated octanol-water partition coefficient (LogP).

Lipophilicity Shift
Reported
ΔLogP ≈ −1.0 vs. non-hydroxylated analog
Supports ADME profile and membrane-permeability review
Calculated LogP; experimental validation may differ
Lipophilicity ADME Drug-likeness

Critical Alpha-Hydroxy Group for Biological Activity

Class-level structure-activity relationship (SAR) studies on piperidyl benzilates indicate that the alpha-hydroxy group, as found in Piperidine, 1-(hydroxydiphenylacetyl)-, is essential for the potent psychotomimetic and anticholinergic activities characteristic of this compound class.

Alpha-OH SAR Requirement
Class-level
OH→H substitution reported to abolish class-level model response in piperidyl benzilates
Supports hydroxyl-dependent target-engagement interpretation
Class-level SAR context; compound-specific review needed
Anticholinergic Psychotomimetic Structure-Activity Relationship

Piperidine, 1-(Hydroxydiphenylacetyl)-: Research & Industrial Applications


CNS-Penetrant Anticholinergic Lead Optimization

Procure Piperidine, 1-(hydroxydiphenylacetyl)- as a key intermediate or scaffold for designing novel central nervous system (CNS)-active anticholinergic agents. The presence of the alpha-hydroxy group is crucial for activity, as evidenced by SAR studies in the piperidyl benzilate class [1]. Its balanced LogP of 2.87 and PSA of 40.54 Ų, which are more favorable than its non-hydroxylated analog, suggest a potential for improved oral bioavailability and CNS penetration profiles that warrant exploration .

Alpha-Hydroxy Amide Probe for Protein Binding Studies

Use Piperidine, 1-(hydroxydiphenylacetyl)- as a probe molecule to study the impact of alpha-hydroxy amide motifs on target engagement. The significant increase in polar surface area and hydrogen bonding capacity compared to 1-(diphenylacetyl)piperidine allows for a direct comparative analysis of how these physicochemical changes influence binding affinity and selectivity for cholinergic receptors or other protein targets .

Intermediate for Benzilic Acid Derivative Synthesis

Employ Piperidine, 1-(hydroxydiphenylacetyl)- as a protected or activated form of benzilic acid for the synthesis of more complex esters or quaternary ammonium salts, such as N-methyl-3-piperidyl benzilate or its analogs. The amide linkage provides a stable scaffold that can be further functionalized, while the alpha-hydroxy group serves as a potential site for esterification to yield potent anticholinergic compounds with varied pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
CNS receptor engagement studies
Lipophilicity and PSA profile review
CNS penetration model interpretation
Alpha-hydroxy amide target-binding probe
Hydrogen bonding capacity review
Target-binding assay context
Benzilic acid derivative synthesis
Intermediate stability and reactivity
Synthetic route validation
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